3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride
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Overview
Description
3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of trifluoroethoxy groups and a hexahydroimidazo-pyridine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride typically involves multiple steps. One common approach includes the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with appropriate amines and aldehydes, followed by cyclization reactions to form the hexahydroimidazo-pyridine core . The reaction conditions often require the use of catalysts, such as palladium on activated charcoal, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens and alkylating agents . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties
Medicine: Explored as a potential therapeutic agent for various diseases, particularly in oncology
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and angiogenesis . The trifluoroethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Shares the trifluoroethoxy groups but lacks the hexahydroimidazo-pyridine core.
1,3-thiazolidine-4-one derivatives: Contains similar functional groups and exhibits comparable biological activities.
1,3,4-oxadiazole derivatives: Structurally related and used in similar research applications.
Uniqueness
3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride stands out due to its unique combination of trifluoroethoxy groups and hexahydroimidazo-pyridine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations and potential therapeutic applications .
Properties
Molecular Formula |
C17H19ClF6N2O2 |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine;hydrochloride |
InChI |
InChI=1S/C17H18F6N2O2.ClH/c18-16(19,20)9-26-12-4-5-14(27-10-17(21,22)23)13(7-12)15-24-8-11-3-1-2-6-25(11)15;/h4-5,7,11H,1-3,6,8-10H2;1H |
InChI Key |
SYTXFZDLJVCFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CN=C2C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F.Cl |
Origin of Product |
United States |
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